molecular formula C15H15N3O3S B13932830 p-nitro-Pifithrin-alpha parent CAS No. 760937-54-0

p-nitro-Pifithrin-alpha parent

Cat. No.: B13932830
CAS No.: 760937-54-0
M. Wt: 317.4 g/mol
InChI Key: NTTZNTVGYWOCJT-UHFFFAOYSA-N
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Description

p-Nitro-Pifithrin-alpha parent: is a cell-permeable analog of pifithrin-alpha, known for its potent inhibitory effects on the tumor suppressor protein p53. This compound is widely used in scientific research to study the role of p53 in various cellular processes and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-nitro-Pifithrin-alpha parent involves the reaction of pifithrin-alpha with a nitro group. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving nitration and cyclization steps .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. The compound is typically produced in specialized laboratories and research facilities due to its specific application in scientific research .

Chemical Reactions Analysis

Types of Reactions: p-Nitro-Pifithrin-alpha parent undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Nitro-Pifithrin-alpha parent is used to study the chemical properties and reactivity of nitro-substituted compounds. It serves as a model compound for understanding the behavior of similar molecules .

Biology: In biological research, this compound is used to investigate the role of p53 in cellular processes such as apoptosis, cell cycle regulation, and DNA repair. It helps in understanding how p53 inhibition affects cellular responses to stress .

Medicine: The compound has potential therapeutic applications in cancer treatment. By inhibiting p53, this compound can protect normal cells from the side effects of chemotherapy and radiation therapy .

Mechanism of Action

p-Nitro-Pifithrin-alpha parent exerts its effects by inhibiting the activity of the p53 protein. p53 is a tumor suppressor that regulates the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. By inhibiting p53, this compound prevents the activation of these pathways, thereby protecting cells from apoptosis and promoting cell survival .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced potency and cell permeability compared to pifithrin-alpha. Its ability to inhibit p53 more effectively makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21/h5-8,16H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTZNTVGYWOCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201010185
Record name p-nitro-Pifithrin-alpha parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201010185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760937-54-0
Record name p-nitro-Pifithrin-alpha parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201010185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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